Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate
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Overview
Description
Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a benzoate ester structure with an ethyl group, a methyl group, and a prop-2-en-1-yloxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products. The final product is typically isolated through distillation and further purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavoring agents, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The prop-2-en-1-yloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the methyl and prop-2-en-1-yloxy groups, making it less complex.
Methyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate: Similar structure but with a propyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-en-1-yloxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
897050-20-3 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 2-methyl-3-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-4-9-16-12-8-6-7-11(10(12)3)13(14)15-5-2/h4,6-8H,1,5,9H2,2-3H3 |
InChI Key |
UNZOXJNUOKJKHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OCC=C)C |
Origin of Product |
United States |
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